Arachidoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arachidoside is an organic compound belonging to the class of catechins, which are a type of flavonoid polyphenol. Catechins are known for their antioxidant properties and are commonly found in various plants, including nuts. This compound has been detected in nuts, making it a potential biomarker for the consumption of these foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arachidoside typically involves the combination of anthocyanin (aglycone) with various sugars through glycosidic bonds . The specific reaction conditions and reagents used in the synthesis of this compound are not well-documented in the literature. general methods for synthesizing catechins involve the use of organic solvents and catalysts to facilitate the glycosidic bond formation.

Industrial Production Methods

Industrial production of this compound may involve the extraction of catechins from natural sources such as nuts, followed by purification processes to isolate this compound. Techniques such as chromatography and crystallization are commonly used in the purification of catechins.

Chemical Reactions Analysis

Types of Reactions

Arachidoside, like other catechins, can undergo various chemical reactions, including:

Oxidation: Catechins are prone to oxidation, which can lead to the formation of quinones and other oxidation products.

Reduction: Reduction reactions can convert catechins into their corresponding reduced forms.

Substitution: Catechins can undergo substitution reactions, where functional groups on the catechin moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of catechins include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield reduced catechin derivatives.

Scientific Research Applications

Chemical Applications

Antioxidant Properties

Arachidoside is studied for its antioxidant capabilities, which are significant in mitigating oxidative stress. This property makes it a potential candidate for synthesizing other flavonoid compounds that may have therapeutic effects against oxidative damage to cells.

Synthesis of Flavonoid Compounds

The compound serves as a precursor in the synthesis of various flavonoids, which are known for their health benefits. Research into its chemical reactivity and interaction with other organic compounds is ongoing, aiming to develop new synthetic pathways for flavonoid production.

Biological Applications

Role in Plant Metabolism

In biological studies, this compound has been identified as playing a role in plant metabolism. Its presence in certain plants indicates its potential as a biomarker for dietary intake of these foods, particularly nuts.

Impact on Thyroid Function

Research has demonstrated that this compound can influence iodine uptake in the thyroid gland. A study involving albino rats showed that supplementation with this compound led to a significant reduction in the organic binding of iodine, suggesting a goitrogenic effect. This indicates its potential implications in thyroid health and function .

Medical Applications

Oxidative Stress and Disease Prevention

Given its antioxidant properties, this compound is being investigated for its role in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain forms of cancer. Its mechanism involves neutralizing free radicals and modulating cellular responses to oxidative damage.

Potential Therapeutic Agent

The compound's ability to interfere with iodine uptake could be further explored in clinical settings to understand its implications for thyroid-related disorders. The findings from animal studies may pave the way for human studies to evaluate its safety and efficacy .

Industrial Applications

Natural Antioxidant Additive

In the food and beverage industry, this compound is being explored as a natural antioxidant additive. Its incorporation into products could enhance shelf life and improve health benefits by reducing oxidative degradation of food components.

Case Study 1: Thyroid Function Impact

A study conducted on albino rats demonstrated that feeding them this compound resulted in nearly a 50% reduction in total iodine content within the thyroid gland compared to control groups. This suggests significant interference with iodine metabolism and highlights the need for further research into dietary impacts on thyroid health .

Case Study 2: Antioxidant Research

Research focusing on the antioxidant properties of this compound has shown promising results in cell cultures where it effectively reduced markers of oxidative stress. This positions the compound as a candidate for further investigation into therapeutic applications against diseases characterized by oxidative damage.

Mechanism of Action

The mechanism of action of Arachidoside involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage to cells. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By interacting with these targets, this compound can modulate cellular responses to oxidative stress and inflammation .

Comparison with Similar Compounds

Arachidoside is similar to other catechins such as epicatechin, catechin, and epigallocatechin gallate. These compounds share similar antioxidant properties and are found in various plants. this compound is unique in its specific structure and its presence in nuts, which distinguishes it from other catechins commonly found in tea and other sources .

List of Similar Compounds

- Epicatechin

- Catechin

- Epigallocatechin gallate

- Proanthocyanidins

This compound’s unique presence in nuts and its specific antioxidant properties make it a valuable compound for research and industrial applications.

Properties

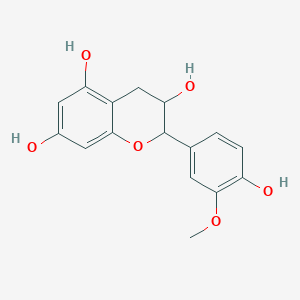

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHJXXLBWQXMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.